molecular formula C12H17N3O2 B2517265 2-(4-Methylpiperidin-1-yl)-5-nitroaniline CAS No. 188604-99-1

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

Cat. No. B2517265
M. Wt: 235.287
InChI Key: HRGLDICANUYMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Methylpiperidin-1-yl)-5-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their applications in various fields, including dyes, pigments, and as intermediates in pharmaceuticals. While the provided papers do not directly discuss 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, they do provide insights into the structural and chemical properties of related nitroaniline compounds, which can be useful in understanding the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of nitroaniline derivatives typically involves the nitration of aniline compounds or their derivatives. Although the papers provided do not detail the synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline specifically, they do discuss the structures of related compounds, such as 2-methyl-5-nitroaniline salts formed with various inorganic acids . These salts are synthesized through reactions with inorganic acids, and their structures are determined by single-crystal X-ray diffraction, which is a common technique for analyzing the crystal structure of synthesized compounds.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives is crucial for their chemical behavior. The papers discuss the crystal structures of various nitroaniline derivatives, including 2-methyl-5-nitroaniline salts and nitroderivatives of 2-amino-4-methylpyridine . These structures are stabilized by hydrogen bonds and exhibit specific arrangements, such as layered structures with dimeric motifs. Such information is valuable for predicting the molecular structure of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, as similar stabilizing interactions and crystal packing might be expected.

Chemical Reactions Analysis

Nitroaniline derivatives participate in a variety of chemical reactions, primarily due to the reactivity of the nitro group and the amino group. The papers do not provide specific reactions for 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, but they do mention that nitroaniline molecules can stack with nucleic acid bases and form hydrogen bonds with inorganic anions . These interactions suggest that 2-(4-Methylpiperidin-1-yl)-5-nitroaniline could also engage in similar stacking and bonding interactions, which could influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure. The papers provide insights into the vibrational studies and quantum chemical calculations of nitroderivatives of 2-amino-4-methylpyridine , which can be related to the physical properties such as melting points, solubility, and spectral properties. The IR and Raman spectra, as well as the calculated wavenumbers, offer a glimpse into the vibrational modes that could be expected for 2-(4-Methylpiperidin-1-yl)-5-nitroaniline. Additionally, the crystal structures and hydrogen bonding patterns discussed in the papers can be correlated with the compound's solubility and stability.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • Benzimidazoles Synthesis: A study by Özil, Parlak, and Baltaş (2018) demonstrated the synthesis of benzimidazoles, starting from a compound similar to 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, for their potential as glucosidase inhibitors and antioxidants. The compounds exhibited significant scavenging activity and glucosidase inhibitory potential, indicating their potential application in medicinal chemistry (Özil, Parlak, & Baltaş, 2018).

Molecular Structure and Crystallography

  • Hydrogen-Bonded Structures: A study by Portilla et al. (2007) involved the analysis of hydrogen-bonded structures of molecules similar to 2-(4-Methylpiperidin-1-yl)-5-nitroaniline. The study provided insights into the charge-separated structure of the molecules and their hydrogen-bonding patterns, which are crucial for understanding molecular interactions in crystal engineering (Portilla et al., 2007).

Organic and Material Chemistry

  • Photoluminescent Materials: Yang, Wang, and Zhang (2016) constructed a photoluminescent Cd(II)–organic framework based on a multifunctional ligand, which showed potential as a sensor for Fe3+ ions and nitroaromatic compounds. This highlights the role of 2-(4-Methylpiperidin-1-yl)-5-nitroaniline derivatives in developing new materials with sensing capabilities (Yang, Wang, & Zhang, 2016).

Therapeutic Applications and Drug Discovery

  • SIRT6 Inhibitors for Diabetes Treatment: Sun et al. (2020) discovered a series of new SIRT6 inhibitors containing a structure similar to 2-(4-Methylpiperidin-1-yl)-5-nitroaniline, with potential applications in the treatment of diabetes. The study highlights the significance of this compound in the development of new therapeutic agents (Sun et al., 2020).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. In general, many organic compounds, including piperidines and nitroanilines, can be harmful or toxic. It’s important to handle them with care and use appropriate safety measures.


Future Directions

The future directions in the study of such compounds could involve exploring their potential uses in pharmaceuticals or other industries, studying their physical and chemical properties in more detail, and developing new methods for their synthesis.


Please note that this is a general overview and the specific properties and characteristics of “2-(4-Methylpiperidin-1-yl)-5-nitroaniline” may vary. For detailed information, specific studies and experimental data would be needed.


properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-4-6-14(7-5-9)12-3-2-10(15(16)17)8-11(12)13/h2-3,8-9H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGLDICANUYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)-5-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.